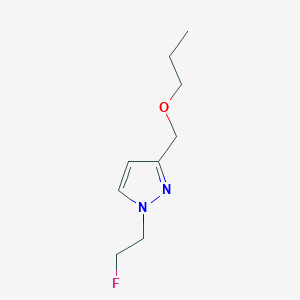

![molecular formula C23H19ClN2O4S B3013284 N-(3-(苯并[d]恶唑-2-基)苯基)-4-((4-氯苯基)磺酰基)丁酰胺 CAS No. 941951-10-6](/img/structure/B3013284.png)

N-(3-(苯并[d]恶唑-2-基)苯基)-4-((4-氯苯基)磺酰基)丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

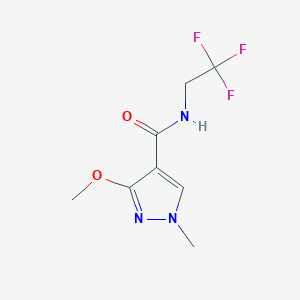

Synthesis Analysis

The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide and related compounds involves multi-step processes that include the formation of N-acyl-α-amino acids, 1,3-oxazol-5(4H)-ones, N-acyl-α-amino ketones, and 1,3-oxazoles derivatives. These compounds are characterized by the presence of a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety. The structures of these newly synthesized compounds were confirmed using various spectral methods such as UV-Vis, FT-IR, MS, 1H- and 13C-NMR, and their purity was determined by RP-HPLC .

Molecular Structure Analysis

The molecular structure of related sulfonyl derivatives has been investigated using single-crystal X-ray diffraction (SCXRD), which provides detailed information about the 3D crystal structure, unit-cell dimensions, space group, and crystal system. Additionally, spectroscopic characterization techniques such as FT-IR and NMR spectra in CDCl3 solution have been employed. Density functional theory (DFT) calculations have been used to support experimental results, showing a good correlation between experimental and theoretically predicted structural parameters .

Chemical Reactions Analysis

The chemical reactivity of sulfonyl derivatives can be complex. For instance, in the gas phase, protonated N-(3-phenyl-2H-chromen-2-ylidene)benzenesulfonamides can undergo dissociation via sulfonyl cation transfer, leading to cyclization reactions. The presence of electron-donating or electron-withdrawing groups can significantly affect these reaction pathways . Additionally, chlorosulfonation reactions have been studied, where compounds like N-phenylmorpholine and benzothiazole are converted into sulfonyl chlorides and subsequently into sulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structure. The antimicrobial activity of certain derivatives against Gram-positive bacterial strains and C. albicans has been noted. Moreover, toxicity studies using aquatic crustacean Daphnia magna have been conducted to assess the safety profile of these compounds. In silico studies have also been performed to predict the potential mechanism of action and toxicity .

科学研究应用

合成和抗菌活性

抗菌和毒性特征:Apostol 等人(2021 年)的一项研究详细介绍了缬氨酸衍生化合物的合成,包括 N-酰基-α-氨基酸和带有 4-[(4-氯苯基)磺酰基]苯基部分的 1,3-恶唑衍生物。这些化合物对革兰氏阳性菌和白色念珠菌菌株表现出抗菌活性,并且对水生甲壳类动物的毒性较低 (Apostol 等人,2021 年)。

新型喹唑啉类抗菌剂:Desai 等人(2007 年)合成了新的喹唑啉衍生物,对包括大肠杆菌和金黄色葡萄球菌在内的各种细菌和真菌表现出抗菌活性 (Desai 等人,2007 年)。

抗癌和细胞毒性评估

1,3-恶唑的抗癌活性评估:Zyabrev 等人(2022 年)合成了一系列 4-芳基磺酰基-1,3-恶唑并评估了它们的抗癌活性。某些衍生物对不同的癌细胞系表现出显着的活性,表明它们作为抗肿瘤剂的潜力 (Zyabrev 等人,2022 年)。

磺酰基-N-羟基胍衍生物作为抗肿瘤剂:Chern 等人(1997 年)设计并合成了磺酰基-N-羟基胍衍生物,包括含有氯苯基基团的衍生物,这些衍生物对人肿瘤细胞系表现出细胞毒性活性,并显示出作为抗癌剂的希望 (Chern 等人,1997 年)。

其他应用

抗惊厥活性:Singh 等人(2012 年)从苯甲酰胺衍生物(包括含有氯苯基部分的衍生物)合成了杂环化合物,并评估了它们的抗惊厥活性。一些化合物在该领域表现出显着的活性 (Singh 等人,2012 年)。

钯催化的芳基化:Zhang 等人(2011 年)描述了一种钯催化的苯并[d]恶唑 C-H bond 与芳基磺酰氯的直接脱亚硫酸 C-芳基化,展示了一种合成 2-芳基苯并恶唑的实用方法 (Zhang 等人,2011 年)。

属性

IUPAC Name |

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-(4-chlorophenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O4S/c24-17-10-12-19(13-11-17)31(28,29)14-4-9-22(27)25-18-6-3-5-16(15-18)23-26-20-7-1-2-8-21(20)30-23/h1-3,5-8,10-13,15H,4,9,14H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGKOFWCJCKRKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-{[3-oxo-2-benzofuran-1(3H)-yliden]methyl}-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)-2-benzofuran-1(3H)-one](/img/structure/B3013207.png)

![1,3,4,5-Tetrahydrobenzo[cd]indole-3-carboxamide](/img/structure/B3013210.png)

![3-Bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3013213.png)

![8-ethyl-9-methyl-10-(trifluoromethyl)-3,4-dihydro-1H-pyrido[3',2':4,5]thieno[3,2-e][1,4]diazepine-2,5-dione](/img/structure/B3013214.png)

![1-(2-(azepan-1-yl)-2-oxoethyl)-3-(2,4-dimethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3013215.png)

![2-(((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B3013217.png)

![2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3013221.png)

![N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3013223.png)